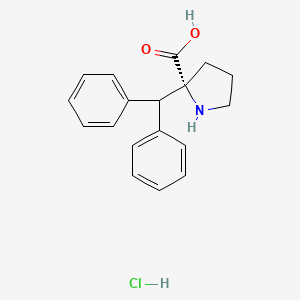

(R)-alpha-benzhydryl-proline-HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-alpha-benzhydryl-proline-HCl, commonly referred to as R-BZP, is a synthetic compound that belongs to the class of psychoactive substances known as phenylpiperazines. It is a chiral compound with a molecular weight of 284.82 g/mol and a chemical formula of C16H20ClNO.

Applications De Recherche Scientifique

Scale-up Synthesis and Environmental Benefits

- The proline-derived ligands, including variants of benzhydryl-proline, are highlighted for their role in the efficient, environmentally friendly synthesis of tailor-made α- and β-amino acids. These ligands are crucial for synthesizing enantiomerically pure amino acids, offering a scalable and eco-friendly methodology that supports the synthesis of bioactive peptides without relying on tedious resolution procedures. This approach underpins the production of novel chemical entities on a larger scale, underscoring the importance of these compounds in pharmaceutical synthesis (Romoff et al., 2017).

Molecular Structure and Gas Phase Studies

- Research on hydroxyproline derivatives provides insights into how substitutions at the proline ring influence molecular recognition and stability in biological systems. Such studies are essential for understanding the stereochemistry-dependent interactions of proline-containing molecules, which can affect the structure and function of peptides and proteins. These insights are crucial for designing more effective drug molecules and understanding protein folding mechanisms (Lesarri et al., 2005).

Enzyme Catalysis and Synthesis of Amino Acids

- Benzhydrylamine has been identified as an ammonia equivalent in catalyzed reactions, illustrating the compound's versatility in synthesizing primary amines from alkynes. This functionality is instrumental in the development of new synthetic routes for the preparation of amino acids and their derivatives, offering a foundational technique for producing a wide range of bioactive compounds (Haak et al., 2000).

Asymmetric Assembly Reactions

- Proline and its derivatives are pivotal in catalyzing asymmetric assembly reactions, providing a direct route to optically active β-amino alcohols from aldehydes, ketones, and azodicarboxylates. This process highlights the role of proline-based catalysts in facilitating reactions that form complex, biologically active molecules in an enantioselective manner, underscoring their importance in organic synthesis and drug discovery (Chowdari et al., 2003).

Fluorescence-Based Detection and In Vivo Applications

- Studies on the fluorescence-based detection of small biomolecular thiols demonstrate the application of proline and its derivatives in designing fluorescent probes. These probes are crucial for differentiating and detecting specific molecules within biological systems, offering tools for biomedical research, diagnostics, and therapeutic monitoring (Chen et al., 2016).

Propriétés

IUPAC Name |

(2R)-2-benzhydrylpyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2.ClH/c20-17(21)18(12-7-13-19-18)16(14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16,19H,7,12-13H2,(H,20,21);1H/t18-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEQMVGYYDKOED-GMUIIQOCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2699952.png)

![N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2699953.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate](/img/structure/B2699955.png)

![2-[[5-Phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2699956.png)

![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2699959.png)

![5-((2-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2699960.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2699967.png)